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Compound of Interest

Compound Name: Edaxeterkib

Cat. No.: B3323733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Edaxeterkib (formerly KO-947) is an investigational drug and is not approved for

any indication. The information presented here is a synthesis of publicly available preclinical

and early clinical data and is intended for research and informational purposes only.

Executive Summary
Edaxeterkib is a potent and selective, intravenously administered small molecule inhibitor of

extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a critical node in the mitogen-

activated protein kinase (MAPK) signaling pathway, ERK1/2 represents a key therapeutic target

in a variety of human cancers characterized by dysregulation of this pathway, including those

with BRAF, NRAS, or KRAS mutations. Preclinical studies have demonstrated that edaxeterkib
exhibits prolonged pathway inhibition and significant anti-tumor activity in various cancer

models. A Phase 1 clinical trial (NCT03051035) has been conducted to evaluate its safety,

tolerability, and pharmacokinetics in patients with advanced solid tumors. This technical guide

provides a comprehensive overview of the currently available pharmacokinetic and

pharmacodynamic data, experimental methodologies, and the underlying mechanism of action

of edaxeterkib.
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Edaxeterkib's mechanism of action is the direct inhibition of ERK1 and ERK2, the final kinases

in the RAS/RAF/MEK/ERK signaling cascade. This pathway, when activated by upstream

signals, plays a crucial role in cell proliferation, differentiation, and survival. In many cancers,

mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway,

driving uncontrolled tumor growth. By inhibiting ERK1/2, edaxeterkib blocks the

phosphorylation of downstream substrates, thereby inhibiting gene transcription and protein

translation that are essential for tumor cell proliferation and survival.
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Figure 1: Edaxeterkib's Inhibition of the MAPK Signaling Pathway. This diagram illustrates the

canonical RAS/RAF/MEK/ERK pathway and the point of intervention by edaxeterkib, which

directly inhibits ERK1/2.

Pharmacokinetics
Detailed quantitative pharmacokinetic data from human studies are not yet fully available in the

public domain. The following information is based on the design of the Phase 1 clinical trial

(NCT03051035) and qualitative descriptions from available abstracts.

Preclinical Pharmacokinetics
Preclinical studies indicated that edaxeterkib has favorable absorption, distribution,

metabolism, and excretion (ADME) properties that support intravenous administration and

allow for intermittent dosing schedules. A key preclinical finding was the drug's extended

residence time, which translates to prolonged pathway inhibition in vivo.

Clinical Pharmacokinetics (Phase 1 Trial)
The Phase 1, first-in-human trial of edaxeterkib was a multicenter, open-label, dose-escalation

study in patients with advanced solid tumors. The study was designed to determine the

maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).

Data Presentation:

Due to the limited public availability of the full clinical trial results, a detailed quantitative

summary table cannot be provided at this time. The trial registration (NCT03051035) indicates

that pharmacokinetic parameters such as maximum plasma concentration (Cmax) were

secondary outcome measures. A publication by Schram et al. (ESMO Open, 2025) reports on

this trial but the abstract does not contain specific PK values.

Experimental Protocols:

Study Design: The Phase 1 trial (NCT03051035) was a dose-escalation study with different

schedules of intravenous administration of edaxeterkib.

Pharmacokinetic Sampling: The clinical trial protocol specified the collection of blood

samples for the determination of edaxeterkib concentrations at various time points,
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including pre-infusion, during infusion, at the end of infusion, and at multiple time points post-

infusion to characterize the pharmacokinetic profile.

Bioanalytical Method: The specific validated bioanalytical method used to measure

edaxeterkib concentrations in plasma has not been publicly disclosed.
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Figure 2: Pharmacokinetic Experimental Workflow in the Phase 1 Trial. This diagram outlines

the general steps for determining the pharmacokinetic profile of edaxeterkib in the first-in-

human study.

Pharmacodynamics
Pharmacodynamic assessments aim to measure the extent of target engagement and the

biological effects of edaxeterkib.

Preclinical Pharmacodynamics
In preclinical xenograft models, edaxeterkib demonstrated profound suppression of ERK

signaling for up to five days after a single dose. This sustained pharmacodynamic effect is

consistent with its long residence time and supports the exploration of intermittent dosing

regimens.

Clinical Pharmacodynamics (Phase 1 Trial)
Pharmacodynamic assessments were a component of the Phase 1 clinical trial. However,

specific quantitative data on target modulation in patient samples have not been made publicly

available.

Data Presentation:

A quantitative summary of pharmacodynamic data from the clinical trial is not available at this

time.

Experimental Protocols:

Biomarker Analysis: While not explicitly detailed in publicly available documents,

pharmacodynamic assessments in oncology clinical trials typically involve the analysis of

biomarkers in tumor biopsies or surrogate tissues (e.g., peripheral blood mononuclear cells).

For an ERK inhibitor like edaxeterkib, this would likely include measuring the levels of

phosphorylated ERK (pERK) and potentially other downstream markers of the MAPK

pathway.

Assay Methods: The specific assays used for pharmacodynamic evaluation (e.g.,

immunohistochemistry, Western blotting, or flow cytometry) have not been publicly disclosed.
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Figure 3: General Experimental Workflow for Pharmacodynamic Assessment. This diagram

illustrates a typical workflow for evaluating the pharmacodynamic effects of a targeted therapy

like edaxeterkib in a clinical trial setting.

Conclusion and Future Directions
Edaxeterkib is a promising investigational ERK1/2 inhibitor with a well-defined mechanism of

action and encouraging preclinical activity. The completion of a Phase 1 clinical trial is a

significant step in its development. While the full quantitative pharmacokinetic and

pharmacodynamic data from this trial are not yet publicly available, the initial reports suggest a

manageable safety profile for the intravenous formulation. Future publications and

presentations from the clinical development program will be critical to fully understanding the

pharmacokinetic-pharmacodynamic relationship of edaxeterkib and its potential as a novel
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cancer therapeutic. Researchers are encouraged to monitor for the full publication of the Phase

1 trial results for more detailed information.

To cite this document: BenchChem. [Edaxeterkib: An In-Depth Technical Overview of a Novel
ERK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3323733#edaxeterkib-pharmacokinetics-and-
pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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